ethyl 5-({[5-({[5-(ethoxycarbonyl)-2-oxo-2,3-dihydro-1H-imidazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate
Overview
Description
Diethyl 5,5’-[1,3,4-thiadiazole-2,5-diylbis(thiomethylene)]bis(2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate) is a complex organic compound that features a 1,3,4-thiadiazole ring and imidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5,5’-[1,3,4-thiadiazole-2,5-diylbis(thiomethylene)]bis(2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate) can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the imidazole moieties can lead to the formation of dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiomethylene positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydroimidazole derivatives.
Scientific Research Applications
Diethyl 5,5’-[1,3,4-thiadiazole-2,5-diylbis(thiomethylene)]bis(2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate) has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of diethyl 5,5’-[1,3,4-thiadiazole-2,5-diylbis(thiomethylene)]bis(2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate) involves its interaction with molecular targets such as DNA and proteins. The 1,3,4-thiadiazole ring can act as a bioisostere of pyrimidine, allowing it to interfere with DNA replication processes . This disruption can inhibit the replication of both bacterial and cancer cells, making it a potential antimicrobial and anticancer agent.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds like acetazolamide and methazolamide, which are used as diuretics and have similar structural features.
Imidazole Derivatives: Compounds such as metronidazole, which is used as an antimicrobial agent.
Uniqueness
Diethyl 5,5’-[1,3,4-thiadiazole-2,5-diylbis(thiomethylene)]bis(2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate) is unique due to its combination of the 1,3,4-thiadiazole ring and imidazole moieties, which confer a distinct set of chemical and biological properties. This combination allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 5-[[5-[(5-ethoxycarbonyl-2-oxo-1,3-dihydroimidazol-4-yl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-2-oxo-1,3-dihydroimidazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O6S3/c1-3-27-11(23)9-7(17-13(25)19-9)5-29-15-21-22-16(31-15)30-6-8-10(12(24)28-4-2)20-14(26)18-8/h3-6H2,1-2H3,(H2,17,19,25)(H2,18,20,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBQLZHUTCCJAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N1)CSC2=NN=C(S2)SCC3=C(NC(=O)N3)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O6S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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